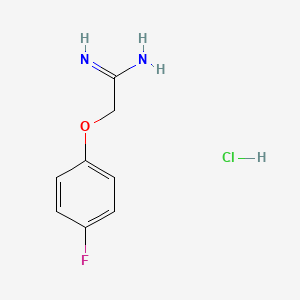

2-(4-Fluorophenoxy)acetimidamide hydrochloride

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVELHLWKCQWEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639991 | |

| Record name | (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318951-78-9 | |

| Record name | (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Fluorophenoxy)acetimidamide hydrochloride typically involves the reaction of 4-fluorophenol with chloroacetonitrile to form 2-(4-fluorophenoxy)acetonitrile. This intermediate is then subjected to a reaction with ammonia or an amine to yield 2-(4-fluorophenoxy)acetimidamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(4-Fluorophenoxy)acetimidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Hydrolysis: The imidamide group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Research indicates that derivatives of 2-(4-Fluorophenoxy)acetimidamide hydrochloride exhibit antifungal properties. For instance, studies have shown that modifications of similar compounds can enhance their efficacy against fungal pathogens.

Case Study : In a study examining the antifungal activity of various imidamide derivatives, compounds similar to this compound demonstrated significant inhibition of fungal growth, suggesting potential for therapeutic development in treating fungal infections .

2. Anticancer Research

The compound has also been investigated for its potential anticancer properties. Its structural similarity to known anticancer agents allows researchers to explore its effectiveness against various cancer cell lines.

Case Study : A recent publication highlighted the synthesis of imidamide derivatives, including this compound, which were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Material Science Applications

1. Polymer Chemistry

The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Its application in creating functionalized polymers can enhance material properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Modification | Property Enhancement |

|---|---|---|

| Polyethylene | With 2-(4-Fluorophenoxy)acetimidamide | Increased tensile strength |

| Polystyrene | With 2-(4-Fluorophenoxy)acetimidamide | Improved thermal stability |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)acetimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in the Phenoxy/Aryl Group

Key structural analogs differ in the substituents on the phenyl ring or the backbone. Below is a comparative analysis of physicochemical properties and commercial

| Compound Name | CAS Number | Purity | Price (USD) | Availability | Key Structural Difference |

|---|---|---|---|---|---|

| 2-(4-Fluorophenoxy)acetimidamide hydrochloride | N/A* | N/A | N/A | Discontinued | 4-Fluorophenoxy group |

| 2-(3-Chlorophenoxy)acetimidamide hydrochloride | 1170125-01-5 | 95% | 91/g | Available | 3-Chlorophenoxy group |

| 2-(4-Methoxyphenyl)acetimidamide hydrochloride | 6487-90-7 | 95% | 1621/5g | Available | 4-Methoxyphenyl group |

| 2-(4-Bromophenyl)acetimidamide hydrochloride | 6487-97-4 | 95% | N/A | Available | 4-Bromophenyl group |

| 2-(Trifluoromethyl)benzimidamide hydrochloride | 1171756-10-7 | 98% | 182/g | Available | Trifluoromethylbenzene backbone |

Functional Group Modifications

Compounds with alternative functional groups on the acetimidamide backbone exhibit distinct properties:

- Acetamidine hydrochloride (CAS: 124-42-5): A simpler analog lacking the phenoxy group, used as a building block for guanidine-containing molecules. Its lower molecular weight enhances solubility but reduces target specificity .

- Purity: 98%, priced at 429/g .

Biological Activity

2-(4-Fluorophenoxy)acetimidamide hydrochloride is a compound of interest in pharmaceutical research, particularly for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

The compound features a fluorinated phenoxy group attached to an acetimidamide moiety, which contributes to its biological activity. The presence of the fluorine atom enhances the lipophilicity and binding affinity to biological targets, making it a useful scaffold in medicinal chemistry.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors:

- Enzyme Inhibition : this compound can inhibit various enzymes, potentially affecting metabolic pathways crucial for cellular function. The fluorine atom plays a significant role in increasing binding affinity to target enzymes.

- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways that regulate cellular responses .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Case Studies

- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of related acetamides against Klebsiella pneumoniae, demonstrating that structural modifications can significantly enhance antibacterial efficacy. Although direct data on this compound is lacking, insights from these studies suggest its potential role as an antibacterial agent .

- Anticancer Activity Assessment : In vitro tests on structurally similar compounds revealed promising results against various cancer cell lines, indicating that this compound may also exhibit similar activities. These findings warrant further exploration into its anticancer properties through targeted studies .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., G-protein-coupled receptors), focusing on the fluorophenoxy moiety’s role in hydrophobic interactions .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).

- DFT calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Validate predictions with mutational studies (e.g., alanine scanning) .

What strategies mitigate instability of this compound during long-term storage?

Basic Research Question

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis.

- Temperature control : Maintain at –20°C in desiccated conditions; avoid freeze-thaw cycles.

- Stabilizing excipients : Add cryoprotectants (e.g., trehalose) for aqueous formulations .

How can researchers design dose-response studies to evaluate the cytotoxicity of this compound in cell lines?

Advanced Research Question

- Cell line selection : Use lines expressing target receptors (e.g., HEK293 for GPCRs) and controls (e.g., NIH/3T3).

- Dose range : Test 0.1–100 μM, with 24–72-hour exposure.

- Endpoint assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity) to distinguish apoptotic vs. necrotic effects.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress, a common off-target effect of fluorinated compounds .

What analytical workflows are recommended for detecting trace impurities in this compound batches?

Advanced Research Question

- LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities.

- NMR spiking : Add authentic standards of suspected byproducts (e.g., 4-fluorophenol) to identify peaks.

- ICP-MS : Quantify heavy metal residues from catalysts (e.g., palladium) if cross-coupling reactions are used .

How does the fluorophenoxy group influence the pharmacokinetic properties of this compound compared to non-fluorinated analogs?

Advanced Research Question

- Lipophilicity : Fluorine increases logP by ~0.5, enhancing membrane permeability (measured via PAMPA assay).

- Metabolic stability : The C-F bond resists oxidative metabolism, prolonging half-life (validate via liver microsome assays).

- Plasma protein binding : Use equilibrium dialysis to compare binding affinity with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.